
2-((tetrahydro-2H-pyran-2-yl)oxy)acetaldehyde
Vue d'ensemble
Description
Applications De Recherche Scientifique
Prins-type Cyclization
- Iron(III)-Catalyzed Cyclization : Iron(III) has been used for the Prins-type cyclization involving homopropargylic alcohol and aldehydes, leading to 2-alkyl-4-halo-5,6-dihydro-2H-pyrans. This method also allows for the synthesis of 2-alkyl-3-hydroxy-tetrahydro-pyran-4-ones via osmium-catalyzed dihydroxylation (Miranda et al., 2003).
- Scope of Prins-Type Cyclization of Oxonium Ions : A conceptual transfer of Prins cyclization to (alk-3-enyloxy)acrylates forming oxonium ions, leading to the synthesis of various tetrahydro-2H-pyran and tetrahydrofuran derivatives (Fráter et al., 2004).
Acetal Protecting Groups
- Vanadium(III) Chloride in Acetal Formation : Vanadium(III) chloride has been found effective in forming THF-based acetals from different types of alcohols, complementing the traditional tetrahydro-2H-pyran-2-yl protocol (Das et al., 2007).
Synthesis of Substituted 3-Amino Tetrahydro-2H-pyran-2-ones
- **Organocatalyzed Cascade Process**: The synthesis of chiral substituted 3-amino tetrahydro-2H-pyran-2-ones has been achieved through an organocatalyzed cascade process. These compounds are precursors for further synthesis of chiral substituted 3-amino piperidin-2-ones (Han et al., 2019).
Oxa-Pictet-Spengler Cyclization
- Silicon-Directed Cyclization : The tetrahydro-pyrano[3,4-b]indoles were synthesized using silicon-directed oxa-Pictet-Spengler cyclizations. This method also led to unusual dimeric products (Zhang et al., 2005).
- Oxa-Pictet–Spengler Reaction Developments : Recent developments in oxa-Pictet–Spengler cyclization have been reviewed, including new promoters, mechanistic pictures, and its application in natural products synthesis (Larghi & Kaufman, 2011).
Photocatalysis
- Oxidation of Acetaldehyde and Toluene : A Pd/WO(3) photocatalyst has been used for the complete oxidation of acetaldehyde to CO(2) under fluorescent-light irradiation. It also oxidized toluene to CO(2) under visible-light irradiation (Arai et al., 2008).
Synthesis of Fused Polycyclic Ring Systems
- Tandem Prins-type Cyclization : This method has been used for the synthesis of fused tetrahydrofuro[3,2-c]pyrano[2,3-b]chromene derivatives, demonstrating a modular approach for constructing polycyclic architectures in a single step (Someswarao et al., 2018).
Propriétés
IUPAC Name |
2-(oxan-2-yloxy)acetaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c8-4-6-10-7-3-1-2-5-9-7/h4,7H,1-3,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PILOIBFMHGPQOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301251952 | |
| Record name | 2-[(Tetrahydro-2H-pyran-2-yl)oxy]acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301251952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
699-13-8 | |
| Record name | 2-[(Tetrahydro-2H-pyran-2-yl)oxy]acetaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=699-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(Tetrahydro-2H-pyran-2-yl)oxy]acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301251952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
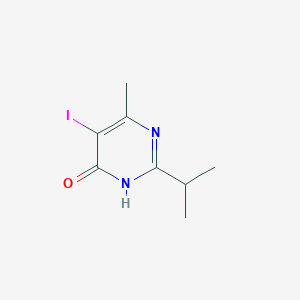


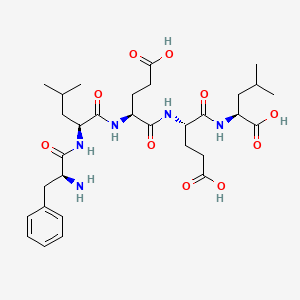
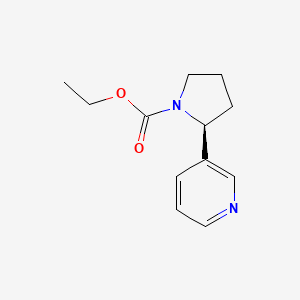
![1,3-Bis[(oxiran-2-yl)methyl]-5-(prop-1-en-2-yl)-1,3,5-triazinane-2,4,6-trione](/img/structure/B3279698.png)
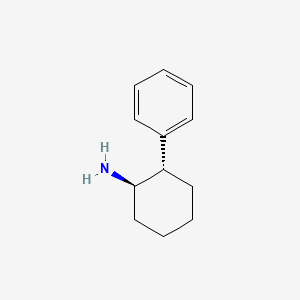
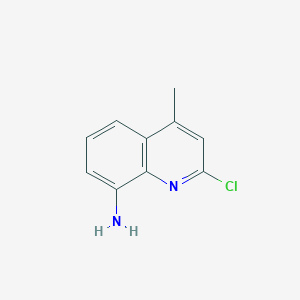
![5-Methoxy-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B3279718.png)
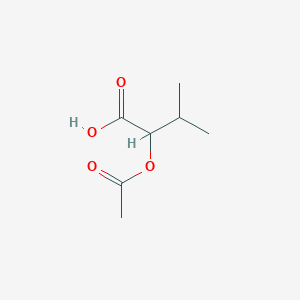
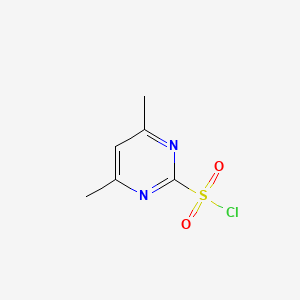


![4,6-Dibromobenzo[d]thiazole](/img/structure/B3279769.png)
